molecular formula C6H12O B1294646 4-Methyl-1-penten-3-OL CAS No. 4798-45-2

4-Methyl-1-penten-3-OL

Cat. No.: B1294646
CAS No.: 4798-45-2
M. Wt: 100.16 g/mol
InChI Key: SZKVYEHTIWILMA-UHFFFAOYSA-N
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Description

4-Methyl-1-penten-3-OL is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-penten-3-OL can be synthesized through several methods. One common method involves the reaction of 4-methyl-1-pentene with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon position. Another method involves the hydroboration-oxidation of 4-methyl-1-pentene, where the hydroboration step adds a boron atom to the less substituted carbon of the double bond, followed by oxidation to replace the boron atom with a hydroxyl group.

Industrial Production Methods

In industrial settings, this compound is typically produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the addition of hydroxyl groups to the desired position on the carbon chain. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-penten-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 4-Methyl-1-penten-3-one or 4-Methyl-1-penten-3-al.

    Reduction: 4-Methylpentane.

    Substitution: 4-Methyl-1-penten-3-chloride or 4-Methyl-1-penten-3-amine.

Scientific Research Applications

4-Methyl-1-penten-3-OL is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-penten-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-penten-1-ol
  • 3-Methyl-1-penten-4-yn-3-ol
  • 3-Methyl-2-buten-1-ol
  • 3-Methyl-3-buten-1-ol

Uniqueness

4-Methyl-1-penten-3-OL is unique due to its specific structural arrangement, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility in synthetic applications and potential biological activity make it a valuable compound in scientific research.

Properties

IUPAC Name

4-methylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKVYEHTIWILMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875630
Record name 4-METHYL-1-PENTEN-3-OL
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URL https://comptox.epa.gov/dashboard/DTXSID60875630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4798-45-2
Record name 4-Methyl-1-penten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4798-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Penten-3-ol, 4-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-ol, 4-methyl-
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Record name 4-METHYL-1-PENTEN-3-OL
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Record name 4-methylpent-1-en-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can we infer about the potential reactions of 4-Methyl-1-penten-3-ol based on the provided research?

A1: Both papers [, ] investigate the dehydration of alkenols, suggesting that this compound, being an alkenol itself, could undergo similar reactions. Dehydration typically involves the removal of a water molecule (H₂O) from the alkenol, potentially leading to the formation of a diene (a molecule with two double bonds). The specific products would depend on the reaction conditions and the catalyst used.

Q2: How can the research on "Dehydration of ethylenic alcohols" [] be relevant to understanding the potential applications of this compound?

A2: While the specific compound isn't mentioned, the research on "Dehydration of ethylenic alcohols" [] delves into the broader applications of alkenol dehydration. This reaction is essential in organic synthesis, potentially enabling the creation of valuable intermediates or final products from this compound. These products might find use in various fields like polymer chemistry, pharmaceuticals, or materials science.

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